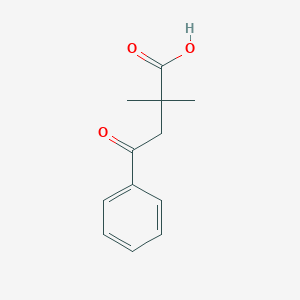

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Direct Asymmetric Hydrogenation

Zhu et al. (2010) conducted a study on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids. This process was achieved with a Ru catalyst and showed promising results for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with high enantioselectivity (Zhu et al., 2010).

Synthesis Optimization Using Response Surface Methodology

Ahmad et al. (2011) developed a method for forming 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with an optimized process involving the choice of solvent and base. This approach led to the production of pure compound in good yields (Ahmad et al., 2011).

Molecular Structure Analysis

- Polymorphic Forms: Grinev et al. (2018) discovered a new polymorph of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. This polymorph shows slight structural differences compared to known forms and contains dimers of molecules bounded by intermolecular hydrogen bonds (Grinev et al., 2018).

Chemical Reactions and Properties

- Decarboxylation Studies: Bigley and Thurman (1967) studied the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. Their findings provide insights into the reaction mechanisms and the effect of substituents on the rate of decarboxylation (Bigley & Thurman, 1967).

Physical Properties Analysis

- Structure of Copper (II) Nitrate Complex: Landry et al. (2007) synthesized a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid. The study revealed the crystal structure and physical properties of this complex, highlighting the interactions and geometry around the copper ions (Landry et al., 2007).

Chemical Properties Analysis

- Tetrazole-Containing Derivatives: Putis et al. (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, a related compound, for the preparation of tetrazole-containing derivatives. This study highlights the chemical reactivity and potential for derivative synthesis of compounds similar to 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (Putis et al., 2008).

科学的研究の応用

Synthesis and Evaluation in Pharmacological Applications

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its derivatives have been explored for their potential in pharmacological applications. A notable study involved synthesizing N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid, and these compounds were evaluated for their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant promise as an anticonvulsant and also displayed a notable neuroprotective effect by lowering the levels of certain biomarkers, making it a potential lead in the search for effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Kinetic Studies and Synthesis Optimization

The compound has also been the subject of kinetic studies, such as the investigation of the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. This study provides insights into the reaction mechanisms and the effects of substituents on the rate of decarboxylation, highlighting the compound's role in understanding complex chemical processes (Bigley & Thurman, 1967).

In another context, the compound was synthesized as part of a study on the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This research contributes to the broader understanding of toxic compounds produced by cyanobacteria and their potential health implications (Namikoshi et al., 1989).

Furthermore, a study focused on the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, demonstrated the potential of these compounds in the synthesis of ACE inhibitors, highlighting their relevance in medicinal chemistry (Zhu et al., 2010).

将来の方向性

The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .

作用機序

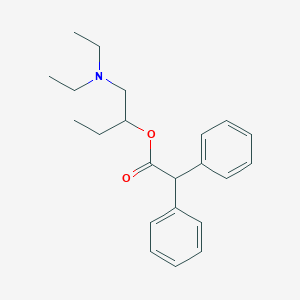

Target of Action

It is used in the synthesis of angiotensin-converting enzyme inhibitors (aceis) such as lisinopril and benazepril . ACEIs are known to inhibit the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Result of Action

They cause vasodilation, reduce blood volume, and decrease tissue response to inflammation, all of which contribute to a reduction in blood pressure .

特性

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOADEDHOFTRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341076 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

CAS RN |

15116-34-4 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)